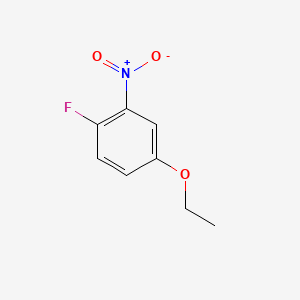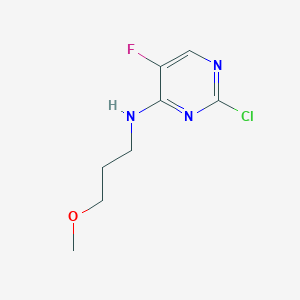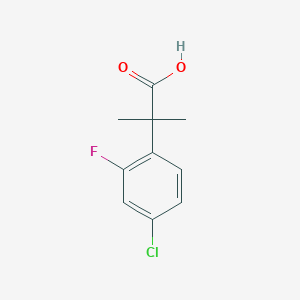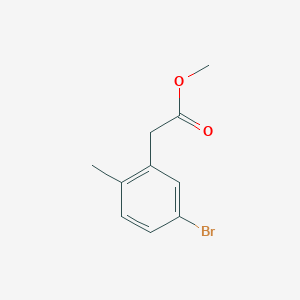
4-Ethoxy-1-fluoro-2-nitrobenzene
Übersicht
Beschreibung
4-Ethoxy-1-fluoro-2-nitrobenzene is a chemical compound with the molecular formula C8H8FNO3 . It has a molecular weight of 185.15 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds typically involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The InChI code for 4-Ethoxy-1-fluoro-2-nitrobenzene is 1S/C8H8FNO3/c1-2-13-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3 . This indicates the presence of an ethoxy group (C2H5O-), a fluoro group (F-), and a nitro group (NO2-) on a benzene ring.Chemical Reactions Analysis
While specific reactions involving 4-Ethoxy-1-fluoro-2-nitrobenzene are not found, similar compounds like 1-fluoro-2,4-dinitrobenzene have been studied. They undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
4-Ethoxy-1-fluoro-2-nitrobenzene is a solid at room temperature . It has a molecular weight of 185.15 .Wissenschaftliche Forschungsanwendungen
Molecular Ordering and Phase Transition Analysis
A study by Ojha (2005) conducted a comparative statistical analysis of molecular ordering of smectogenic compounds related to 4-Ethoxy-1-fluoro-2-nitrobenzene. The research evaluated atomic charge and dipole moments and used the Rayleigh–Schrodinger perturbation theory to assess long-range intermolecular interactions. This study contributes to understanding the phase transition temperatures in dielectric mediums like benzene (Ojha, 2005).
Chemical Reduction and Synthesis
Spencer et al. (2008) explored the reduction of nitroaromatics, including compounds similar to 4-Ethoxy-1-fluoro-2-nitrobenzene, using Mo(CO)6 and DBU under microwave irradiation. This method is significant for the efficient synthesis of such compounds, highlighting their potential in various chemical synthesis processes (Spencer et al., 2008).
Kinetic Study in Nucleophilic Substitution Reactions
Wang and Rajendran (2007) conducted a kinetic study on the ethoxylation of p-chloronitrobenzene, which is closely related to 4-Ethoxy-1-fluoro-2-nitrobenzene. The study used phase-transfer catalysts under ultrasound irradiation, providing insights into the reaction kinetics of similar compounds (Wang & Rajendran, 2007).
Smectic Properties of Related Compounds
Research by Duan et al. (1999) investigated the thermal properties of homologs of 4-Ethoxy-1-fluoro-2-nitrobenzene. The study revealed notable smectic properties, offering a deeper understanding of the compound's behavior in various phases and its potential applications in material science (Duan et al., 1999).
Ortho:Para Ratio in Aromatic Nucleophilic Substitution
Bamkole, Hirst, and Udoessien (1973) measured the ortho:para ratios for the reaction of o- and p-fluoro- and -chloro-nitrobenzenes, which are similar to 4-Ethoxy-1-fluoro-2-nitrobenzene. This study provides insight into the steric effects and solvation exclusion in the transition states of these reactions (Bamkole, Hirst, & Udoessien, 1973).
Wirkmechanismus
Target of Action
The primary target of 4-Ethoxy-1-fluoro-2-nitrobenzene is the benzene ring in organic compounds . The benzene ring is especially stable due to its six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This stability allows the benzene ring to undergo electrophilic aromatic substitution reactions while maintaining its aromaticity .
Mode of Action
The interaction of 4-Ethoxy-1-fluoro-2-nitrobenzene with its targets involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by 4-Ethoxy-1-fluoro-2-nitrobenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile, resulting in a substituted benzene ring . The downstream effects of this pathway include the formation of various benzene derivatives, which can have a wide range of applications in organic chemistry .
Result of Action
The molecular and cellular effects of the action of 4-Ethoxy-1-fluoro-2-nitrobenzene involve the formation of a substituted benzene ring . This can lead to the creation of various benzene derivatives, depending on the specific electrophile involved in the reaction . These derivatives can have a wide range of properties and potential applications in organic chemistry .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-ethoxy-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-2-13-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHXVSNHSWNAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302674 | |
| Record name | 4-Ethoxy-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10298-81-4 | |
| Record name | 4-Ethoxy-1-fluoro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10298-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B1426679.png)









![Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1426697.png)

